![molecular formula C8H5IO3 B13005894 4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 58343-45-6](/img/structure/B13005894.png)
4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5IO3 It is a derivative of benzo[d][1,3]dioxole, featuring an iodine atom at the 4-position and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde typically involves the iodination of benzo[d][1,3]dioxole derivatives followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Reagents like aniline or hydrazine hydrate under acidic or basic conditions.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: 4-Iodobenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 4-Iodobenzo[d][1,3]dioxole-5-methanol.
Condensation: Imines or hydrazones derived from the aldehyde group.
Scientific Research Applications
4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the iodine and aldehyde functional groups. In biological systems, its mechanism would be related to its interaction with molecular targets, potentially involving pathways related to its structural analogs .
Comparison with Similar Compounds
Similar Compounds
- 5-Iodobenzo[d][1,3]dioxole-4-carbaldehyde
- 1-Iodo-3,4-methylenedioxybenzene
- 5-Iodo-1,3-benzodioxole
Uniqueness
This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
58343-45-6 |
|---|---|
Molecular Formula |
C8H5IO3 |
Molecular Weight |
276.03 g/mol |
IUPAC Name |
4-iodo-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H5IO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-3H,4H2 |
InChI Key |
ARKKTWBAEZXJQO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


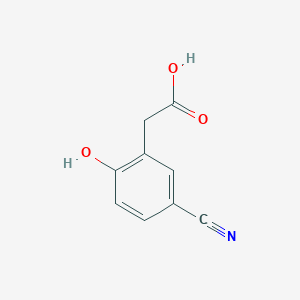
![3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13005814.png)

![ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13005840.png)
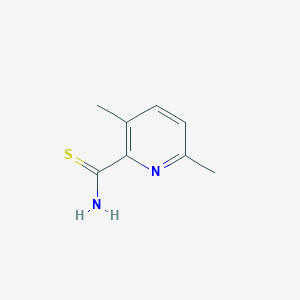
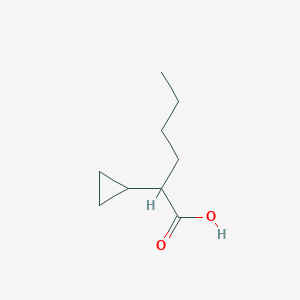

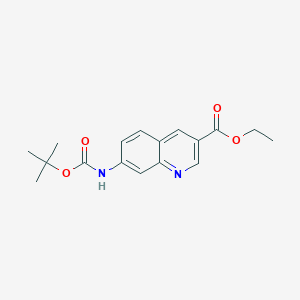

![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
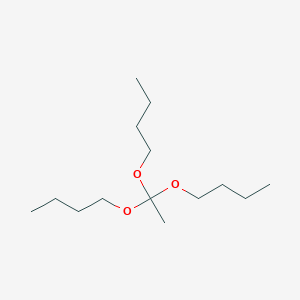
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
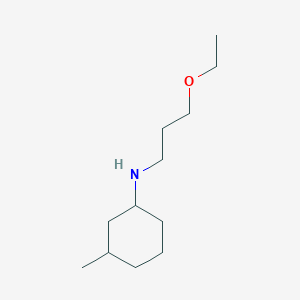
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13005888.png)
